molecular formula C15H21NO3 B13849670 N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Cat. No.: B13849670
M. Wt: 263.33 g/mol
InChI Key: YAIFSYCRDPNFQD-UHFFFAOYSA-N
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Description

N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of the benzazepine class, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced analogs, depending on the reducing agents and conditions used.

    Substitution: Substitution reactions can occur at different positions on the benzazepine ring, leading to the formation of a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.

Medicine: The pharmacological properties of this compound make it a candidate for drug development. It is explored for its potential therapeutic effects in treating various medical conditions, including neurological disorders and cardiovascular diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: A closely related compound with similar structural features.

    Ivabradine: A compound with a similar benzazepine core, used as a heart rate-lowering medication.

    Norivabradine: A derivative of ivabradine with slight structural modifications.

Uniqueness: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to the presence of the propyl group, which imparts distinct chemical and pharmacological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

7,8-dimethoxy-3-propyl-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C15H21NO3/c1-4-6-16-7-5-11-8-13(18-2)14(19-3)9-12(11)10-15(16)17/h8-9H,4-7,10H2,1-3H3

InChI Key

YAIFSYCRDPNFQD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC

Origin of Product

United States

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